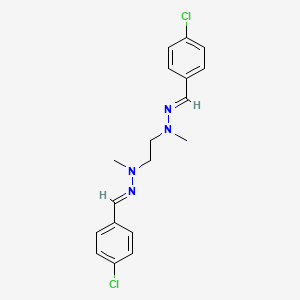
4-chlorobenzaldehyde 1,2-ethanediyl(methylhydrazone)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chlorobenzaldehyde 1,2-ethanediyl(methylhydrazone) is a chemical compound that has been widely used in scientific research. It is commonly referred to as CBEH and has a molecular formula of C9H11ClN2O. CBEH is a yellow crystalline powder that is soluble in organic solvents, such as methanol and chloroform.
Mecanismo De Acción
The mechanism of action of CBEH is not fully understood. However, it is believed to act by inhibiting the activity of enzymes involved in cancer cell growth and proliferation. CBEH has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and physiological effects:
CBEH has been shown to exhibit anti-cancer activity in vitro and in vivo. It has also been shown to exhibit anti-inflammatory and antioxidant activity. CBEH has been shown to have a low toxicity profile and does not exhibit any significant adverse effects on normal cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using CBEH in lab experiments is its high selectivity towards aldehydes and ketones. However, CBEH is not suitable for the determination of aldehydes and ketones in complex matrices. CBEH is also sensitive to air and moisture, and therefore, must be handled and stored under inert conditions.
Direcciones Futuras
There are several future directions for the use of CBEH in scientific research. One potential application is in the development of new drugs for cancer treatment. CBEH could also be used as a ligand in the synthesis of new metal complexes with potential applications in catalysis and materials science. Further studies are needed to fully understand the mechanism of action of CBEH and its potential applications in scientific research.
In conclusion, CBEH is a chemical compound that has been widely used in scientific research. It has a simple synthesis method and has been shown to exhibit anti-cancer, anti-inflammatory, and antioxidant activity. CBEH has several advantages and limitations for lab experiments, and there are several future directions for its use in scientific research.
Métodos De Síntesis
CBEH can be synthesized using a simple two-step reaction process. The first step involves the reaction of 4-chlorobenzaldehyde with ethylenediamine to form 4-chlorobenzaldehyde 1,2-ethanediyl diimine. In the second step, the diimine is reduced using sodium borohydride to obtain CBEH.
Aplicaciones Científicas De Investigación
CBEH has been widely used in scientific research as a reagent for the determination of aldehydes and ketones. It has also been used as a ligand in the synthesis of metal complexes. CBEH has been shown to exhibit anti-cancer activity and has been used in the development of new drugs for cancer treatment.
Propiedades
IUPAC Name |
N,N'-bis[(E)-(4-chlorophenyl)methylideneamino]-N,N'-dimethylethane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20Cl2N4/c1-23(21-13-15-3-7-17(19)8-4-15)11-12-24(2)22-14-16-5-9-18(20)10-6-16/h3-10,13-14H,11-12H2,1-2H3/b21-13+,22-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTUVARPFFVVACR-JFMUQQRKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCN(C)N=CC1=CC=C(C=C1)Cl)N=CC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(/N=C/C1=CC=C(C=C1)Cl)CCN(/N=C/C2=CC=C(C=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20Cl2N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E,2'E)-1,1'-ethane-1,2-diylbis[2-(4-chlorobenzylidene)-1-methylhydrazine] | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-methylbutyl)-4-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5756863.png)



![4-{[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]carbonothioyl}morpholine](/img/structure/B5756903.png)
![N-(3-fluorophenyl)-3-[4-(2-hydroxyethyl)-1-piperazinyl]propanamide](/img/structure/B5756912.png)

![4-[(5-bromo-2-methoxybenzylidene)amino]-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5756921.png)
![ethyl [5-(1-methyl-1-propen-1-yl)-1,3,4-thiadiazol-2-yl]carbamate](/img/structure/B5756929.png)

![3,5-dimethoxy-N-[3-(trifluoromethyl)benzyl]benzamide](/img/structure/B5756932.png)

![2-[(1-methyl-1H-imidazol-2-yl)thio]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5756952.png)
![1-[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl]benzo[cd]indol-2(1H)-one](/img/structure/B5756956.png)